molecular formula C11H22N2O B13173723 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one

1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one

Cat. No.: B13173723
M. Wt: 198.31 g/mol
InChI Key: YTNFUBDSDWWDRB-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one is an organic compound with the molecular formula C11H22N2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as azepane and 2-methylpropan-1-one.

    Reaction Conditions: The azepane is first functionalized with an aminomethyl group. This can be achieved through a nucleophilic substitution reaction using formaldehyde and ammonium chloride under acidic conditions.

    Final Step: The functionalized azepane is then reacted with 2-methylpropan-1-one in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one can be compared with other similar compounds, such as:

    1-(Azepan-1-yl)-2-methylpropan-2-amine: This compound has a similar azepane core but differs in the substitution pattern, which can affect its reactivity and applications.

    2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one:

    1-[2-(Aminomethyl)azepan-1-yl]-2-(oxo-λ3-sulfanyl)ethanone: The presence of a sulfur atom introduces unique reactivity and potential biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminomethyl and ketone functional groups, which provide versatility in chemical reactions and applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-[2-(aminomethyl)azepan-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C11H22N2O/c1-9(2)11(14)13-7-5-3-4-6-10(13)8-12/h9-10H,3-8,12H2,1-2H3

InChI Key

YTNFUBDSDWWDRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCCCC1CN

Origin of Product

United States

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